Physicochemical properties of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide
Physicochemical properties of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide
An In-Depth Technical Guide to the Physicochemical Properties of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that holds potential for various applications in research and drug development. Its structure, incorporating a thiazole ring, an acetamide group, and a methoxyphenyl moiety, suggests a range of chemical and biological activities. A thorough understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and evaluation in biological systems. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound and details the experimental protocols for their determination. As a Senior Application Scientist, the following sections are designed to be a practical resource, blending theoretical understanding with actionable experimental guidance.
Molecular Structure and Basic Properties
A foundational understanding of a molecule begins with its structure and fundamental properties. These characteristics are intrinsic to the compound and dictate its behavior in various chemical and physical environments.
Table 1: Fundamental Properties of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide
| Property | Value | Source |
| Molecular Formula | C13H12N2O3S | [1] |
| Molecular Weight | 276.31 g/mol | [2] |
| CAS Number | 156423-98-2 | [2] |
| Predicted XlogP | 2.0 | [1] |
| Appearance | Predicted to be a solid at room temperature | Inferred from related structures |
The positive XlogP value suggests that N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide has a degree of lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.
Predicted Physicochemical Characteristics
While experimental data for N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide is not extensively available in the public domain, we can infer some of its properties based on its structural similarity to other known compounds. For instance, N-(4-methoxyphenyl)acetamide is a solid with a melting point of 128-130 °C[3]. Given the additional functional groups in the target molecule, a higher melting point might be anticipated due to increased molecular weight and potential for intermolecular interactions.
Solubility: The presence of both polar (formyl, acetamide) and non-polar (methoxyphenyl, thiazole ring) groups suggests that the compound will exhibit moderate solubility in a range of organic solvents. Its solubility in aqueous solutions is expected to be low, a common characteristic of drug-like molecules.
Experimental Protocols for Physicochemical Characterization
To rigorously characterize N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide, a series of well-defined experimental protocols should be followed. The following sections provide step-by-step methodologies for determining its key physicochemical properties.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities.
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid compound.
Step-by-Step Protocol:
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Sample Preparation: Ensure the sample is completely dry and in a fine powder form.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. Repeat until a sample height of 2-3 mm is achieved.
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Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
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Heating: Begin heating the block. A rapid heating rate can be used initially, but it should be slowed to 1-2 °C per minute as the expected melting point is approached.
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Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the compound.
Solubility Assessment
Determining the solubility of a compound in various solvents is essential for developing appropriate formulations for in vitro and in vivo studies.
Experimental Workflow for Solubility Assessment
Caption: Workflow for assessing the solubility of a compound.
Step-by-Step Protocol:
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Solvent Selection: Prepare a panel of relevant solvents, including aqueous buffers (e.g., phosphate-buffered saline at different pH values) and common organic solvents (e.g., dimethyl sulfoxide, ethanol, methanol).
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Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a clear vial.
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Solvent Addition: Add a measured volume of the selected solvent to the vial in small increments.
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Mixing: After each addition, vigorously mix the sample using a vortex mixer or sonicator to facilitate dissolution. Allow the sample to equilibrate.
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Observation: Visually inspect the solution for any undissolved solid particles. The point at which the compound completely dissolves is noted.
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Calculation: Calculate the solubility in terms of mass per unit volume (e.g., mg/mL or µg/mL). If the compound does not fully dissolve, its solubility is reported as being less than the calculated concentration.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule.
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Features:
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Aromatic Protons: Signals in the range of 7.0-8.5 ppm, corresponding to the protons on the methoxyphenyl and thiazole rings.
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Formyl Proton: A singlet peak around 9.5-10.5 ppm.
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Methoxy Protons: A sharp singlet at approximately 3.8-4.0 ppm.
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Acetamide Methyl Protons: A singlet around 2.0-2.5 ppm.
Step-by-Step Protocol for NMR Analysis:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
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Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
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Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the proposed structure.
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
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C=O (Amide): Strong absorption around 1680-1650 cm⁻¹.
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C=O (Aldehyde): Strong absorption around 1740-1720 cm⁻¹.
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C-H (Aromatic): Peaks in the region of 3100-3000 cm⁻¹.
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C-O (Ether): Absorption in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions.
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C=N (Thiazole): Absorption around 1650-1550 cm⁻¹.
Step-by-Step Protocol for IR Analysis (ATR Method):
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Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Step-by-Step Protocol for Mass Spectrometry Analysis:
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Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Data Acquisition: Infuse the sample solution into a mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). Acquire the mass spectrum in positive or negative ion mode.
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Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a compound.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis.
Step-by-Step Protocol for HPLC Analysis:
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Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Filter and degas the mobile phase before use.
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Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (ideally the mobile phase) to a known concentration (e.g., 1 mg/mL).
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Instrument Setup:
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Column: A C18 reverse-phase column is a common starting point.
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Mobile Phase Gradient: A gradient elution (e.g., starting with a higher percentage of water and increasing the organic solvent concentration over time) is often effective for separating impurities.
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Flow Rate: A typical flow rate is 1.0 mL/min.
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Detection: A UV detector set at a wavelength where the compound has significant absorbance.
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Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample solution onto the column and start the data acquisition.
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Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of the compound can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Data Interpretation and Reporting
A comprehensive report on the physicochemical properties of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide should include all the experimental data obtained. The spectroscopic data should be fully interpreted to provide unambiguous confirmation of the compound's structure. The purity, as determined by HPLC and melting point, should be clearly stated.
Conclusion
The systematic characterization of the physicochemical properties of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent or research tool. The protocols and insights provided in this guide offer a robust framework for researchers to generate high-quality, reliable data, thereby accelerating the research and development process. Adherence to these methodologies will ensure a solid foundation for any subsequent biological or pharmacological investigations.
References
- Vertex AI Search. (2026).
- PubChemLite. (n.d.). N-(4-formyl-1,3-thiazol-2-yl)-n-(4-methoxyphenyl)acetamide (C13H12N2O3S).
- ChemicalBook. (n.d.). N-(4-Methoxyphenyl)acetamide(51-66-1).
- PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
- PubMed Central. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug.
- PubMed Central. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol.
- ResearchGate. (2025). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide.
- Sigma-Aldrich. (n.d.). N-(4-Methoxyphenyl)acetamide.
- Santa Cruz Biotechnology. (n.d.). N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide.
